2-Hydroxyethylthioacetate
Overview
Description
2-Hydroxyethylthioacetate is an organic compound with the molecular formula C4H8O3S. It is characterized by the presence of a hydroxyethyl group attached to a thioacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethylthioacetate can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with potassium thioacetate in an aqueous medium. The reaction is typically carried out under controlled pH conditions to prevent the decomposition of the starting materials. Potassium carbonate is often used as a mild base to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of environmentally friendly solvents and reagents is also a consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethylthioacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioacetates.
Scientific Research Applications
2-Hydroxyethylthioacetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosulfur compounds.
Biology: It serves as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxyethylthioacetate involves its ability to act as a nucleophile in various chemical reactions. The hydroxyethyl group can participate in hydrogen bonding, while the thioacetate moiety can undergo nucleophilic attacks. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
- Thiodiglycolic acid
- Ethylthioacetic acid
- Propylthioacetic acid
- Allylthioacetic acid
- Methylthioacetic acid
Comparison: 2-Hydroxyethylthioacetate is unique due to the presence of both a hydroxyethyl group and a thioacetate moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Its versatility makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c5-1-2-8-3-4(6)7/h5H,1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAPYXDTPMHULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203640 | |
Record name | 2-Hydroxyethylthioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5512-65-2 | |
Record name | 2-Hydroxyethylthioacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005512652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethylthioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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